molecular formula C24H16N2O5 B2412030 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 896370-57-3

2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No.: B2412030
CAS No.: 896370-57-3
M. Wt: 412.401
InChI Key: QUIJELDUGVMQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid is a complex organic compound that combines structural elements from benzimidazole and chromen-2-one (coumarin) derivatives

Properties

IUPAC Name

2-(2-oxo-7-phenylmethoxychromen-3-yl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O5/c27-23(28)16-7-9-19-20(11-16)26-22(25-19)18-10-15-6-8-17(12-21(15)31-24(18)29)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJELDUGVMQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=C(N4)C=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromen-2-one core, followed by the introduction of the benzimidazole moiety and the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyloxy and carboxylic acid groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities, including:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions. Various synthetic pathways have been explored to optimize yield and purity. Understanding the SAR is crucial for developing more potent derivatives .

Example Synthesis Pathway:

  • Formation of Chromenone : Initial reactions involve the formation of the chromenone core.
  • Benzodiazole Ring Formation : Subsequent steps involve cyclization to form the benzodiazole ring.
  • Functionalization : Introduction of the benzyloxy and carboxylic acid groups is performed to enhance biological activity.

Case Studies

Several studies have documented the efficacy of compounds related to 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid:

  • Anticancer Research : A study investigated derivatives that showed significant cytotoxic effects on various cancer cell lines, indicating the potential for further development as anticancer agents .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of similar compounds against resistant strains of bacteria, showcasing promising results that warrant further investigation .
  • Antiviral Activity Assessment : Research into HIV-related compounds revealed that certain structural modifications led to enhanced antiviral activity, suggesting that this compound could be a candidate for further antiviral drug development .

Mechanism of Action

The mechanism of action of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, while the chromen-2-one core can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzyloxybenzoic acid: Shares the benzyloxy group but lacks the benzimidazole and chromen-2-one moieties.

    4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Contains the chromen-2-one core but differs in the functional groups attached.

Uniqueness

The uniqueness of 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid lies in its combination of structural elements from benzimidazole and chromen-2-one derivatives. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Biological Activity

2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid is a complex organic compound that combines elements from benzimidazole and chromen-2-one (coumarin) derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research.

  • Molecular Formula : C24H16N2O5
  • Molecular Weight : 412.401 g/mol
  • CAS Number : 896370-57-3

The compound features a benzyloxy group and a carboxylic acid functional group, which may contribute to its biological activity by facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural components:

  • Benzimidazole Moiety : This part of the molecule can interact with specific protein targets, potentially inhibiting their functions.
  • Chromen-2-one Core : Known for its ability to participate in various biochemical reactions, this core structure may enhance the compound's interaction with enzymes or receptors.

The mechanism of action involves binding to molecular targets such as enzymes or receptors, modulating their activity, and leading to therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzimidazole and coumarin derivatives. For instance, compounds similar to 2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-1,3-benzodiazole-6-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : A549, HCC827, NCI-H358.
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent antitumor activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria:

  • Test Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Results : Some derivatives exhibited promising antibacterial activity, suggesting that modifications in the structure can enhance efficacy against microbial pathogens .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that specific substitutions on the chromenone or benzimidazole moieties significantly influence biological activity. For example:

  • Halogen Substituents : The introduction of halogen atoms at specific positions on the coumarin ring has been shown to enhance anti-HIV activity .
CompoundStructureActivityIC50 Value
Compound 6aCoumarin derivativeAntitumor0.004 µM
Compound 8cCoumarin derivativeAntimicrobial10 nM

Case Studies

  • Antitumor Evaluation :
    • A study evaluated several benzimidazole derivatives for their ability to inhibit cell proliferation in lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain modifications led to enhanced cytotoxicity in 2D cultures compared to 3D systems, highlighting the importance of structural optimization .
  • Antimicrobial Testing :
    • In a comparative study, various synthesized coumarin derivatives were assessed for their antimicrobial properties using broth microdilution methods. Compounds with specific functional groups showed significant inhibitory effects against both E. coli and S. aureus, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. How can the crystalline structure of this compound be resolved using X-ray crystallography?

  • Methodology : Utilize the SHELX suite (SHELXD for structure solution and SHELXL for refinement) to process diffraction data. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring accurate representation of bond lengths and angles . Critical parameters include refining the benzyloxy group’s orientation to account for potential rotational disorder, which is common in bulky substituents.

Q. What synthetic routes are optimal for introducing the benzyloxy group at the 7-position of the coumarin scaffold?

  • Methodology : Use nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) to attach benzyl bromide to the hydroxylated coumarin precursor. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). The benzyl group acts as a protecting moiety, requiring later deprotection (e.g., catalytic hydrogenation) for functionalization .

Q. How to validate purity and characterize intermediates using spectroscopic techniques?

  • Methodology : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regioselectivity of the benzodiazole-carboxylic acid linkage. For mass accuracy, employ high-resolution ESI-MS to distinguish between molecular ion peaks and potential byproducts (e.g., incomplete benzylation) .

Advanced Research Questions

Q. How to resolve contradictions between theoretical and experimental UV-Vis absorption spectra?

  • Methodology : Perform TD-DFT calculations (B3LYP/6-31G*) to model electronic transitions, focusing on the conjugated π-system of the coumarin-benzodiazole core. Experimentally, validate using solvent-dependent studies (e.g., ethanol vs. DMSO) to account for polarity-induced shifts. Discrepancies often arise from solvent effects or aggregation not modeled computationally .

Q. What strategies mitigate fluorescence quenching caused by the benzodiazole-carboxylic acid moiety?

  • Methodology : Modify the carboxylic acid group to an ester or amide derivative to reduce intermolecular hydrogen bonding. Compare quantum yields (via fluorimetry) before and after derivatization. Alternatively, encapsulate the compound in cyclodextrin to limit aggregation-induced quenching .

Q. How to analyze intermolecular interactions in co-crystals for enhanced solubility?

  • Methodology : Co-crystallize with L-arginine (as in ’s S1P1 receptor study) to exploit salt formation. Use Hirshfeld surface analysis (CrystalExplorer) to map hydrogen-bonding patterns. Solubility assays (e.g., shake-flask method in PBS pH 7.4) quantify improvements .

Q. What computational approaches predict thermodynamic stability under physiological conditions?

  • Methodology : Conduct molecular dynamics (MD) simulations (AMBER force field) to assess hydrolysis susceptibility of the benzyloxy group. Pair with experimental stability studies (HPLC monitoring at 37°C in simulated gastric fluid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.